molecular formula C22H28N2O3 B4980418 N-[(3,4-DIMETHOXYPHENYL)METHYL]-1-(2-PHENYLETHYL)PYRROLIDINE-2-CARBOXAMIDE

N-[(3,4-DIMETHOXYPHENYL)METHYL]-1-(2-PHENYLETHYL)PYRROLIDINE-2-CARBOXAMIDE

Cat. No.: B4980418
M. Wt: 368.5 g/mol
InChI Key: OMAKCNHFSJPTTR-UHFFFAOYSA-N
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Description

N-[(3,4-DIMETHOXYPHENYL)METHYL]-1-(2-PHENYLETHYL)PYRROLIDINE-2-CARBOXAMIDE is a complex organic compound with a unique structure that includes both aromatic and heterocyclic elements

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3,4-DIMETHOXYPHENYL)METHYL]-1-(2-PHENYLETHYL)PYRROLIDINE-2-CARBOXAMIDE typically involves multiple steps, starting from readily available precursors. One common route involves the reaction of 3,4-dimethoxybenzaldehyde with phenethylamine to form an intermediate Schiff base, which is then reduced to the corresponding amine. This amine is subsequently reacted with a suitable pyrrolidine-2-carboxylic acid derivative under amide coupling conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-[(3,4-DIMETHOXYPHENYL)METHYL]-1-(2-PHENYLETHYL)PYRROLIDINE-2-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The methoxy groups on the aromatic ring can be oxidized to form quinones.

    Reduction: The amide group can be reduced to the corresponding amine.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents such as nitric acid for nitration or bromine for bromination.

Major Products Formed

    Oxidation: Formation of quinones.

    Reduction: Formation of the corresponding amine.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

N-[(3,4-DIMETHOXYPHENYL)METHYL]-1-(2-PHENYLETHYL)PYRROLIDINE-2-CARBOXAMIDE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including interactions with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-[(3,4-DIMETHOXYPHENYL)METHYL]-1-(2-PHENYLETHYL)PYRROLIDINE-2-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    3,4-Dimethoxyphenethylamine: A related compound with similar structural elements.

    Phenethylamine: A simpler analogue that lacks the methoxy groups and the pyrrolidine ring.

    Pyrrolidine-2-carboxamide: A compound that shares the pyrrolidine-2-carboxamide moiety.

Uniqueness

N-[(3,4-DIMETHOXYPHENYL)METHYL]-1-(2-PHENYLETHYL)PYRROLIDINE-2-CARBOXAMIDE is unique due to its combination of aromatic and heterocyclic elements, which confer specific chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

N-[(3,4-dimethoxyphenyl)methyl]-1-(2-phenylethyl)pyrrolidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N2O3/c1-26-20-11-10-18(15-21(20)27-2)16-23-22(25)19-9-6-13-24(19)14-12-17-7-4-3-5-8-17/h3-5,7-8,10-11,15,19H,6,9,12-14,16H2,1-2H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMAKCNHFSJPTTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CNC(=O)C2CCCN2CCC3=CC=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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